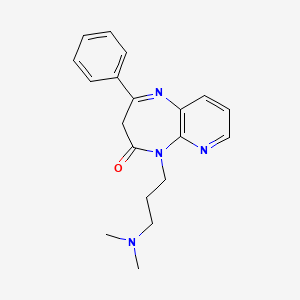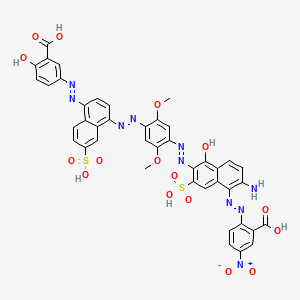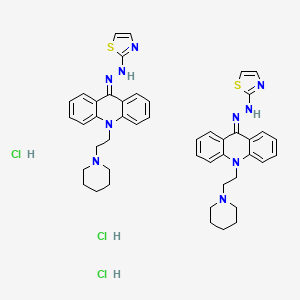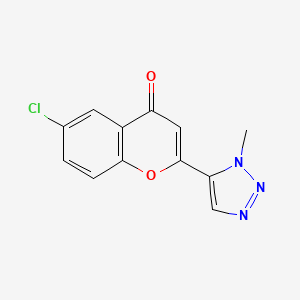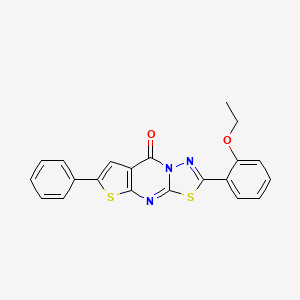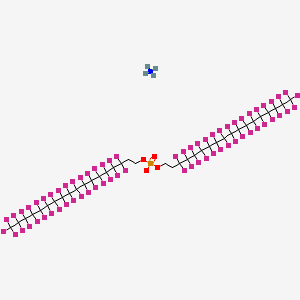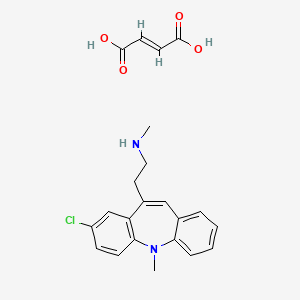
N-(4-Bromobenzyl) 2c-b
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl) 2c-b typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Bromination: The benzaldehyde is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position, forming 4-bromo-2,5-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride, yielding 4-bromo-2,5-dimethoxybenzyl alcohol.
Substitution: The benzyl alcohol is then reacted with 4-bromobenzyl chloride in the presence of a base like potassium carbonate to form N-(4-bromobenzyl)-2,5-dimethoxy-4-bromophenethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
N-(4-Bromobenzyl) 2c-b undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: 4-bromo-2,5-dimethoxybenzaldehyde or 4-bromo-2,5-dimethoxybenzoic acid.
Reduction: 4-bromo-2,5-dimethoxybenzyl alcohol or 4-bromo-2,5-dimethoxyphenethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-Bromobenzyl) 2c-b has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a psychoactive substance.
Industry: It is used in the development of new materials and as a reagent in chemical reactions.
作用机制
The mechanism of action of N-(4-Bromobenzyl) 2c-b involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered neurotransmitter release and changes in perception and mood. The compound’s effects are mediated through the activation of intracellular signaling pathways, including the phosphoinositide pathway.
相似化合物的比较
Similar Compounds
2C-B: The parent compound, known for its psychedelic effects.
25B-NBOMe: A derivative with higher potency and binding affinity for the 5-HT2A receptor.
4-Bromo-2,5-dimethoxyphenethylamine: A closely related compound with similar chemical properties.
Uniqueness
N-(4-Bromobenzyl) 2c-b is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for serotonin receptors. This makes it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents.
属性
CAS 编号 |
155638-93-0 |
|---|---|
分子式 |
C17H19Br2NO2 |
分子量 |
429.1 g/mol |
IUPAC 名称 |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-bromophenyl)methyl]ethanamine |
InChI |
InChI=1S/C17H19Br2NO2/c1-21-16-10-15(19)17(22-2)9-13(16)7-8-20-11-12-3-5-14(18)6-4-12/h3-6,9-10,20H,7-8,11H2,1-2H3 |
InChI 键 |
BNJIESZKJPCAQX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=C(C=C2)Br)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





